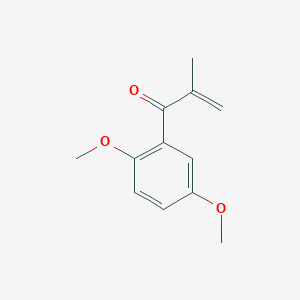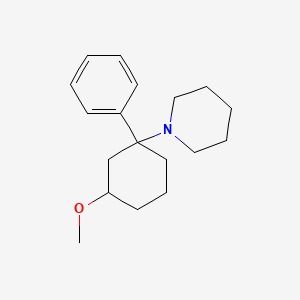
1-(3-Methoxy-1-phenylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-1-phenylcyclohexyl)piperidine is a synthetic compound belonging to the arylcyclohexylamine class This compound is structurally related to phencyclidine and ketamine, both of which are known for their dissociative anesthetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-1-phenylcyclohexyl)piperidine typically involves the following steps:
Formation of the cyclohexyl ring: The starting material, cyclohexanone, is reacted with a suitable amine (such as piperidine) in the presence of a reducing agent to form the cyclohexylamine derivative.
Introduction of the phenyl group: The cyclohexylamine derivative is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group.
Methoxylation: The final step involves the methoxylation of the phenyl ring using a methoxy reagent such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale cyclohexanone reduction: Using industrial-grade reducing agents and catalysts.
Efficient Friedel-Crafts acylation: Employing continuous flow reactors to enhance reaction efficiency.
Scalable methoxylation: Utilizing industrial methoxy reagents and optimizing reaction parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-1-phenylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxy-1-phenylcyclohexyl)piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel arylcyclohexylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interaction with the NMDA receptor, a subtype of glutamate receptor in the central nervous system. By binding to the NMDA receptor, 1-(3-Methoxy-1-phenylcyclohexyl)piperidine inhibits the influx of calcium ions, leading to reduced neuronal excitability. This mechanism is similar to that of phencyclidine and ketamine, which are known for their dissociative anesthetic effects.
Comparison with Similar Compounds
Phencyclidine: Shares a similar arylcyclohexylamine structure and NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.
Methoxetamine: A derivative of ketamine with similar pharmacological effects.
Uniqueness: 1-(3-Methoxy-1-phenylcyclohexyl)piperidine is unique due to its specific methoxy substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness makes it a valuable compound for research into novel therapeutic agents and understanding the structure-activity relationships of arylcyclohexylamines.
Properties
CAS No. |
90053-67-1 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(3-methoxy-1-phenylcyclohexyl)piperidine |
InChI |
InChI=1S/C18H27NO/c1-20-17-11-8-12-18(15-17,16-9-4-2-5-10-16)19-13-6-3-7-14-19/h2,4-5,9-10,17H,3,6-8,11-15H2,1H3 |
InChI Key |
SOAGOPZUTIGSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)(C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)
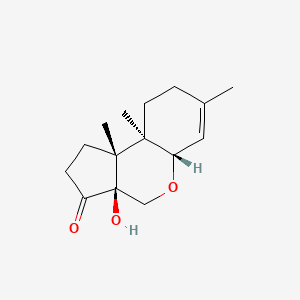
![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)

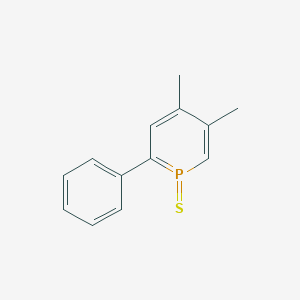
methanone](/img/structure/B14373885.png)

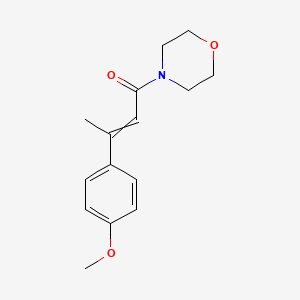
![2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14373903.png)
![2-Sulfanylidene-2,3-dihydro-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14373910.png)
